N-cyclohexyl-2,3-difluoro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2,3-difluoro-4-methylbenzamide is a chemical compound with the molecular formula C14H17F2NO and a molecular weight of 253.29 g/mol It is characterized by the presence of a cyclohexyl group, two fluorine atoms, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,3-difluoro-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,3-difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzamides.
Scientific Research Applications
N-cyclohexyl-2,3-difluoro-4-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,3-difluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2,3-difluoro-4-methylbenzamide: The compound itself.
N,N-diethyl-2,3-difluoro-4-methylbenzamide: A similar compound with diethyl groups instead of a cyclohexyl group.
2,3-difluoro-4-methylbenzoic acid: The precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and difluoro groups, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17F2NO |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-cyclohexyl-2,3-difluoro-4-methylbenzamide |
InChI |
InChI=1S/C14H17F2NO/c1-9-7-8-11(13(16)12(9)15)14(18)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,17,18) |
InChI Key |
PRKITAMADQHWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2CCCCC2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.